molecular formula C9H19N3O B1335626 2-piperazin-1-yl-N-propylacetamide CAS No. 39890-48-7

2-piperazin-1-yl-N-propylacetamide

Cat. No. B1335626
CAS RN: 39890-48-7
M. Wt: 185.27 g/mol
InChI Key: RFHNUQVGWJTISN-UHFFFAOYSA-N
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Description

“2-piperazin-1-yl-N-propylacetamide” is a chemical compound with the CAS number 39890-48-7 . It is a derivative of piperazine, a six-membered ring containing two nitrogen atoms at opposite positions in the ring .


Molecular Structure Analysis

The molecular structure of “2-piperazin-1-yl-N-propylacetamide” consists of a piperazine ring attached to a propylacetamide group . The molecular weight of the compound is 185.27 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-piperazin-1-yl-N-propylacetamide” are not extensively detailed in the available literature. It is known to be a solid at room temperature .

Scientific Research Applications

Inhibition of Human Acyl-coenzyme A: Cholesterol O-acyltransferase (ACAT)

2-Piperazin-1-yl-N-propylacetamide derivatives, such as K-604, have been identified as potent inhibitors of human acyl-coenzyme A: cholesterol O-acyltransferase (ACAT-1), with significant selectivity over ACAT-2. These compounds have improved aqueous solubility and oral absorption, showing promise in the treatment of diseases involving ACAT-1 overexpression (Shibuya et al., 2018).

Potential Antipsychotic Activity

A series of 2-[4-(aryl substituted) piperazin-1-yl]-N-benzylacetamides, similar in structure to 2-piperazin-1-yl-N-propylacetamide, have been synthesized and evaluated for atypical antipsychotic activity. These compounds have demonstrated promising similarity to standard drugs like clozapine, ketanserin, and risperidone, indicating potential use in antipsychotic therapies (Kumar, Wahi, & Singh, 2016).

Acetylcholinesterase Inhibition for Neurodegenerative Disorders

2-Piperazin-1-yl-N-propylacetamide derivatives have been investigated for their inhibitory activity against acetylcholinesterase (AChE). These compounds have shown significant inhibition rates, indicating potential therapeutic applications in neurodegenerative disorders such as Alzheimer's disease (Yurttaş, Kaplancıklı, & Özkay, 2013).

Antimicrobial and Anticancer Properties

Derivatives of 2-piperazin-1-yl-N-propylacetamide have been synthesized and evaluated for their antimicrobial and anticancer activities. Some compounds exhibited significant activity against bacteria and fungi, as well as notable anticancer activity, suggesting their potential as therapeutic agents in these domains (Mehta et al., 2019).

Memory Enhancement

Compounds synthesized from 2-piperazin-1-yl-N-propylacetamide have been studied for their effects on memory enhancement in mice, indicating potential use in treating cognitive disorders (Li Ming-zhu, 2008).

properties

IUPAC Name

2-piperazin-1-yl-N-propylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N3O/c1-2-3-11-9(13)8-12-6-4-10-5-7-12/h10H,2-8H2,1H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFHNUQVGWJTISN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)CN1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50406997
Record name 2-piperazin-1-yl-N-propylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50406997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-piperazin-1-yl-N-propylacetamide

CAS RN

39890-48-7
Record name 2-piperazin-1-yl-N-propylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50406997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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